molecular formula C12H15F2NO2 B1419836 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine CAS No. 1094442-23-5

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine

Cat. No. B1419836
M. Wt: 243.25 g/mol
InChI Key: IWHCPUHFYXYAQU-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is a chemical compound with the CAS Number: 1094442-23-5 . It has a molecular weight of 243.25 . The IUPAC name for this compound is 4-[4-(difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-ylamine .


Molecular Structure Analysis

The InChI code for 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is 1S/C12H15F2NO2/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12/h1-4,11H,5-8,15H2 . This code gives a precise description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.

Scientific Research Applications

1. Polymer-Dispersed Liquid Crystals

Chien et al. (1992) explored the use of mesogenic amines, including derivatives similar to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine, in creating side-chain liquid crystal polymers for producing polymer-dispersed liquid crystals. These polymers exhibit liquid crystalline behavior and are utilized in display technologies and optical applications due to their unique light-modulating properties (Chien, Lin, Fredley, & McCargar, 1992).

2. Antimicrobial Activities

A study by Thirunarayanan and Renuka (2014) focused on synthesizing 1,3-oxazine amine derivatives, structurally related to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine, and evaluating their antimicrobial activities. The research highlights the potential of these compounds in developing new antimicrobial agents (Thirunarayanan & Renuka, 2014).

3. Fluorescence Enhancement in Chemical Probes

Yang, Chiou, and Liau (2002) reported on the enhancement of fluorescence in compounds structurally similar to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine. Their findings are crucial for the development of fluorescent probes in chemical and biological imaging, where enhanced fluorescence can lead to better visibility and detection (Yang, Chiou, & Liau, 2002).

4. Photophysical Properties in Fluorophores

The photophysical properties of compounds related to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine were studied by Qin et al. (2005). This research is significant in understanding the fluorescence and photostability of these compounds, which can be applied in fluorescent dyes and sensors (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

5. Photopolymerization Activities

Allen et al. (1997) examined the photopolymerization activities of 1-chloro-4-oxy substituted thioxanthones, related to the compound of interest. Their findings contribute to the field of photopolymerization, which is essential in coatings, adhesives, and 3D printing technologies (Allen, Salleh, Edge, Corrales, Shah, Catalina, & Green, 1997).

Safety And Hazards

This compound is labeled with the signal word “Danger” and has the hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12/h1-4,11H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHCPUHFYXYAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201906
Record name 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine

CAS RN

1094442-23-5
Record name 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094442-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Difluoromethoxy)phenyl]tetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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